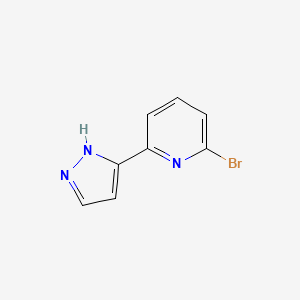
2-bromo-6-(1H-pyrazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-(1H-pyrazol-5-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(1H-pyrazol-5-yl)pyridine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-bromo-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学的研究の応用
Chemical Properties and Structure
Molecular Formula : C₈H₆BrN₃
Appearance : Colorless solid
Structural Features : The compound features a bromine atom at the second position and a pyrazolyl group at the sixth position of a pyridine ring, enhancing its chemical reactivity and potential biological interactions.
Chemistry
2-Bromo-6-(1H-pyrazol-5-yl)pyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that it may possess properties effective against various pathogens.
- Anticancer Potential : Early assays suggest it could inhibit cancer cell growth, making it a candidate for further research in oncology.
Medicine
Research is ongoing to explore its role as a pharmaceutical intermediate in the development of new drugs. Its ability to interact with biological targets enhances its potential therapeutic applications.
Industry
The compound is utilized in producing specialty chemicals and materials, including dyes and agrochemicals. It serves as a precursor in the synthesis of azo dyes through azo coupling reactions with aromatic amines.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects on cancer cell lines, with an IC50 value determined through dose-response assays .
Case Study 2: Antimicrobial Properties
Another research effort focused on synthesizing derivatives of this compound to assess their antimicrobial efficacy against various bacteria and fungi. The findings suggested that some derivatives showed promising activity, warranting further investigation into their mechanisms .
作用機序
The mechanism of action of 2-bromo-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The bromopyridine moiety can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
類似化合物との比較
Similar Compounds
- 2-(1H-Pyrazol-3-yl)phenol
- 2-(1H-Pyrazol-3-yl)-1H-benzimidazole
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
2-bromo-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both a pyrazole ring and a bromopyridine moiety, which confer distinct chemical and biological properties
特性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
2-bromo-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12) |
InChIキー |
BTJVCXWTEQSJND-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















